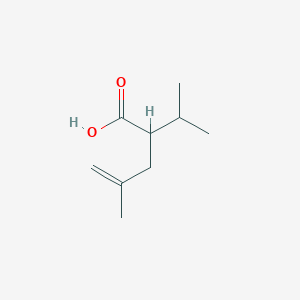

4-Methyl-2-propan-2-ylpent-4-enoic acid

Description

Properties

CAS No. |

62391-93-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-methyl-2-propan-2-ylpent-4-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-6(2)5-8(7(3)4)9(10)11/h7-8H,1,5H2,2-4H3,(H,10,11) |

InChI Key |

SVKQHKCFJAIRPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=C)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are key analogs for comparison:

Key Observations:

- Steric Effects: The isopropyl group at C2 in the target compound creates significant steric hindrance, reducing nucleophilic attack susceptibility compared to less-branched analogs like 4-methyl-2-pentenoic acid.

- Electronic Effects: The pent-4-enoic acid backbone in the target compound lacks conjugation between the double bond and the carboxylic group (unlike 2-enoic analogs), reducing resonance stabilization of the acid .

- Aromatic vs. Aliphatic: Aromatic analogs (e.g., 2-(4-isobutylphenyl)prop-2-enoic acid) exhibit distinct UV absorption and reactivity due to π-conjugation, unlike the aliphatic target compound .

Physical and Chemical Properties

Q & A

Q. Key Parameters :

- Temperature control during alkylation (40–60°C) to minimize side reactions.

- Catalytic use of Lewis acids (e.g., AlCl₃) for regioselective substitution .

- Monitor reaction progress via TLC or HPLC (retention time ~8–10 min for the product using C18 columns) .

How can the structure and stereochemistry of this compound be confirmed analytically?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- δ 5.2–5.6 ppm (olefinic protons, doublet of doublets, J = 10–12 Hz).

- δ 1.2–1.4 ppm (isopropyl methyl groups, doublet, J = 6.8 Hz).

- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; olefin carbons at δ 120–130 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).

- Mass Spectrometry : Molecular ion peak at m/z 170 (C₁₀H₁₈O₂) with fragmentation patterns confirming branching .

Q. Advanced Validation :

- X-ray Crystallography : Resolve spatial arrangement of substituents (requires single crystals grown in ethanol/water) .

- Chiral HPLC : Use a Chiralpak® IA column to verify enantiomeric purity if asymmetric synthesis is attempted .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Skin Protection : Use nitrile gloves and lab coats, as α,β-unsaturated acids can penetrate skin and cause irritation .

- Ventilation : Employ fume hoods to limit inhalation exposure; monitor airborne concentrations with gas detectors.

- Emergency Measures :

Q. Advanced Considerations :

- Carcinogenicity Screening : Conduct Ames tests or mammalian cell assays if structural analogs (e.g., chlorophenoxy derivatives) show mutagenic potential .

How does the electronic nature of the double bond influence the reactivity of this compound?

Advanced Research Focus

The electron-deficient α,β-unsaturated system enables:

- Diels-Alder Reactions : React with dienes (e.g., cyclopentadiene) at 80–100°C to form bicyclic adducts (monitor via ¹H NMR) .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding 4-methyl-2-isopropylpentanoic acid (confirm via GC-MS).

- Michael Additions : Nucleophiles (e.g., amines) attack the β-carbon; study kinetics using UV-Vis spectroscopy .

Q. Computational Insights :

- DFT calculations (B3LYP/6-31G*) predict electrophilicity indices (ω ≈ 3.5 eV), correlating with experimental reactivity .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced Research Focus

- Enzyme Inhibition Assays :

- Cellular Uptake Studies :

- Radiolabel the compound with ¹⁴C and track accumulation in cell lines (e.g., HeLa) using scintillation counting.

- ADME Profiling :

How can computational modeling guide the design of derivatives with enhanced properties?

Q. Advanced Research Focus

- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups at C-2) with logP and pKa values.

- Molecular Docking : Simulate binding to protein targets (e.g., PPARγ) using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol .

- MD Simulations : Predict solubility by calculating hydration free energy (GROMACS, AMBER force fields).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.